molecular formula C6H10O2S2 B14616480 Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate CAS No. 60786-02-9

Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate

Cat. No.: B14616480
CAS No.: 60786-02-9
M. Wt: 178.3 g/mol
InChI Key: ZEHCDUHRHIKRMO-UHFFFAOYSA-N
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Description

Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate is an organic compound with a unique structure that includes a thiirane ring, a sulfanyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate typically involves the reaction of thiirane with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiirane ring opens and forms a bond with the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the thiirane ring under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiirane derivatives.

Scientific Research Applications

Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate involves its reactive thiirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: A simpler compound with a similar reactive thiirane ring.

    Methyl bromoacetate: A related ester used in the synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate.

    Sulfoxides and sulfones: Oxidized derivatives of sulfanyl compounds.

Properties

CAS No.

60786-02-9

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

methyl 2-(thiiran-2-ylmethylsulfanyl)acetate

InChI

InChI=1S/C6H10O2S2/c1-8-6(7)4-9-2-5-3-10-5/h5H,2-4H2,1H3

InChI Key

ZEHCDUHRHIKRMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CS1

Origin of Product

United States

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